molecular formula C11H10FNO2 B15336058 Ethyl 4-cyano-5-fluoro-2-methylbenzoate

Ethyl 4-cyano-5-fluoro-2-methylbenzoate

Cat. No.: B15336058
M. Wt: 207.20 g/mol
InChI Key: CTUDHGKYPKYMFP-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-5-fluoro-2-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyano group, a fluoro substituent, and a methyl group on the benzene ring, along with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-cyano-5-fluoro-2-methylbenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-cyano-5-fluoro-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another synthetic route involves the direct fluorination of ethyl 4-cyano-2-methylbenzoate using a fluorinating agent such as Selectfluor. This reaction is usually performed in an inert solvent like acetonitrile at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-5-fluoro-2-methylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluoro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

    Hydrolysis: Formation of 4-cyano-5-fluoro-2-methylbenzoic acid.

    Reduction: Formation of 4-amino-5-fluoro-2-methylbenzoate.

Scientific Research Applications

Ethyl 4-cyano-5-fluoro-2-methylbenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: Investigated for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4-cyano-5-fluoro-2-methylbenzoate depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the cyano and fluoro groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 4-cyano-5-fluoro-2-methylbenzoate can be compared with similar compounds such as:

    Ethyl 4-cyano-2-fluoro-5-methylbenzoate: Similar structure but with different positions of the fluoro and methyl groups.

    Ethyl 4-cyano-5-chloro-2-methylbenzoate: Contains a chloro substituent instead of a fluoro group.

    Ethyl 4-amino-5-fluoro-2-methylbenzoate: Contains an amino group instead of a cyano group.

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

ethyl 4-cyano-5-fluoro-2-methylbenzoate

InChI

InChI=1S/C11H10FNO2/c1-3-15-11(14)9-5-10(12)8(6-13)4-7(9)2/h4-5H,3H2,1-2H3

InChI Key

CTUDHGKYPKYMFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C)C#N)F

Origin of Product

United States

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